Cafenstrole

Vue d'ensemble

Description

Cafenstrole is a triazole-based herbicide primarily used for the control of annual weeds, particularly grassy weeds, in paddy fields. It is known for its low water solubility and semi-volatility, making it effective in agricultural settings without posing significant risks to non-target organisms . This compound was first registered in Japan in 1997 and has since been used in various countries for its herbicidal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cafenstrole involves acylation and amination reactions under alkaline conditions. The process typically includes the following steps :

Acylation: The initial step involves the acylation of a triazole ring with a suitable acylating agent.

Amination: The acylated product is then subjected to amination under alkaline conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography, is common for the purification and validation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Cafenstrole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Applications De Recherche Scientifique

Phytotoxicity Studies

Cafenstrole has been evaluated for its phytotoxic effects on various crops and weeds:

- Rice : In studies involving Oryza sativa, this compound demonstrated effective control over grassy weeds such as crabgrass and barnyardgrass during pre- and early post-emergence stages. However, its contact phytotoxicity was found to be relatively low .

- Weeds : The herbicide's selectivity allows it to target specific weed species while minimizing harm to rice plants, making it a valuable tool for integrated weed management in paddy fields .

Environmental Impact

The environmental fate of this compound has been a subject of investigation due to its potential effects on non-target organisms:

- Toxicity Profile : this compound exhibits low toxicity to mammals but moderate toxicity to aquatic species and birds. Its persistence in soil is also low, reducing the risk of long-term ecological impacts .

- Ecotoxicological Studies : Research indicates that while this compound is effective against target weeds, its use should be monitored to mitigate risks to beneficial organisms such as honeybees and aquatic life .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

Mécanisme D'action

Cafenstrole exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids. It specifically targets the microsomal elongase enzyme, which is involved in the elongation of fatty acids beyond 18 carbon atoms. This inhibition disrupts the formation of essential fatty acids, leading to impaired cell membrane integrity and ultimately causing the death of the target weeds . The presence of an -SO2- linkage in the triazole ring is crucial for its inhibitory activity .

Comparaison Avec Des Composés Similaires

Cafenstrole is part of a class of herbicides known as triazole carboxamides. Similar compounds include:

Fentrazamide: Another triazole-based herbicide with similar mechanisms of action.

Mefenacet: An oxyacetamide herbicide that also inhibits very-long-chain fatty acid biosynthesis.

Alachlor: A chloroacetamide herbicide with a broader spectrum of activity but similar target pathways.

Uniqueness: this compound is unique due to its high selectivity for grassy weeds and its low toxicity to non-target organisms, including mammals and honeybees . Its specific inhibition of the microsomal elongase enzyme sets it apart from other herbicides that may have broader or less specific modes of action .

Activité Biologique

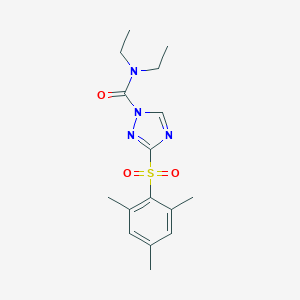

Cafenstrole, chemically known as N,N-diethyl-3-mesitylene sulfonyl-1H-1,2,4-triazole-1-formamide, is a synthetic compound primarily recognized for its herbicidal properties. This article provides a comprehensive overview of its biological activity, including its effects on plant growth, cellular processes, and potential applications in agriculture.

This compound acts as a selective herbicide, particularly effective against various weeds while exhibiting a high safety profile for crops like rice. Its mechanism involves inhibiting the elongation of very-long-chain fatty acids (VLCFAs), which are crucial for plant development and cuticle formation. This inhibition affects several physiological processes within plants.

Key Mechanisms:

- Inhibition of VLCFA Elongation : this compound targets key enzymes involved in the VLCFA elongation pathway, leading to altered lipid profiles and impacting cell growth and division.

- Cell Proliferation Effects : At lower concentrations (30 nM), this compound promotes leaf growth by enhancing cell proliferation in vascular tissues without causing significant growth retardation. In contrast, higher concentrations (3 µM) lead to severe growth inhibition and impaired cuticle formation .

Growth Studies

Research has demonstrated that this compound treatment results in distinctive phenotypic changes in treated plants. For instance, Arabidopsis seedlings treated with 30 nM this compound exhibited:

- Increased Leaf Area : Leaf blade area increased by 1.7-fold compared to controls.

- Cell Division : A significant increase in the number of cells within the vasculature was observed .

Phytotoxicity on Rice

A study investigating the phytotoxic effects of this compound on rice (Oryza sativa) revealed that:

- Inhibition of Seedling Growth : this compound inhibited the emergence and growth of rice seedlings across various soil depths.

- Selectivity : The compound demonstrated high selectivity against certain weed species while maintaining safety for rice cultivation .

Data Table: Effects of this compound on Plant Growth

| Concentration (nM) | Leaf Area (mm²) | Cell Number | Growth Phenotype |

|---|---|---|---|

| Control | 14.4 ± 2.5 | 17,265 ± 2,467 | Normal leaf development |

| 30 | 24.0 ± 5.0 | 29,297 ± 6,765 | Enhanced growth |

| 3000 | Not measured | Not measured | Severe growth retardation |

Case Studies

- Herbicide Efficacy Study : A comprehensive field study evaluated the efficacy of this compound in controlling barnyard grass (Echinochloa crus-galli) and other weed species in rice paddies. Results indicated a significant reduction in weed biomass while maintaining high crop safety levels .

- Cellular Mechanism Investigation : A laboratory study focused on the cellular mechanisms affected by this compound treatment in Arabidopsis thaliana. It was found that low doses promoted cell division in vascular tissues, suggesting potential applications in enhancing crop yield through targeted herbicide use .

Propriétés

IUPAC Name |

N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c1-6-19(7-2)16(21)20-10-17-15(18-20)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEJHAAIJZXXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057949 | |

| Record name | Cafenstrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125306-83-4 | |

| Record name | Cafenstrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125306-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafenstrole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125306834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafenstrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-carboxamide, N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFENSTROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II8JP4LY7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.